![molecular formula C24H26N2OS B2505285 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile CAS No. 625371-48-4](/img/structure/B2505285.png)
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The adamantyl group might be introduced through a substitution reaction, the methoxybenzyl group through a nucleophilic aromatic substitution reaction, and the nitrile group through a cyanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bulky adamantyl group and the aromatic methoxybenzyl group. The nitrile group would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitrile group could undergo hydrolysis to form a carboxylic acid, the adamantyl group could participate in host-guest chemistry with cyclodextrins, and the methoxybenzyl group could undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The adamantyl group is lipophilic, which could increase the compound’s solubility in organic solvents, while the nitrile group could form hydrogen bonds, potentially increasing its solubility in water .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity and Microtubule Network Influence
Adamantane derivatives, including those related to 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile, have shown antiproliferative activity against certain types of cancer cells. Specifically, adamantaneacetic and adamantanecarboxylic acid esters demonstrated cytotoxicity to epithelial human carcinoma cell line A549. One of these compounds caused complete depolymerization of the microtubule network of A549 cells at a specific concentration, indicating its potential as a lead compound for structural optimization in antitumor and anti-tubulin drug development (Zefirov et al., 2017).
DNA Binding Influence of Adamantyl Group
The adamantyl group in certain compounds has shown to influence DNA binding. For example, 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a synthetic aromatic retinoid specific for certain receptors, demonstrated stronger DNA binding after the introduction of an adamantyl group. Molecular modeling studies highlighted the adamantyl group's role in stabilizing intercalative binding to DNA through hydrophobic interactions (Milanese et al., 2011).
Steroid Sulfatase Inhibition
A specific derivative, 6-(adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate, was identified as a potent irreversible inhibitor of human steroid sulfatase (STS), an enzyme involved in androgen- and estrogen-dependent diseases. The compound did not bind to estrogen receptors alpha and beta, making it a candidate for further investigation in treating related diseases (Schreiner et al., 2003).
Eigenschaften
IUPAC Name |
6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDTCBGGSQWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

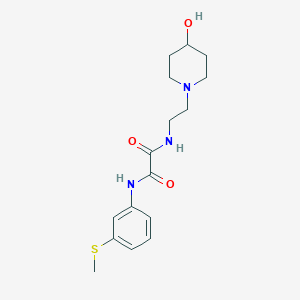
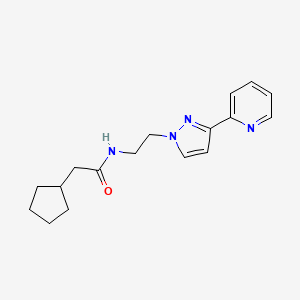
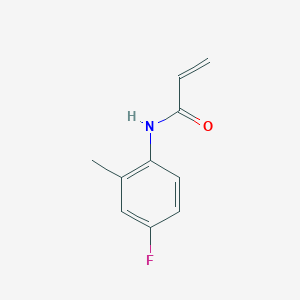
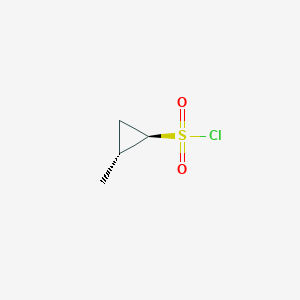
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
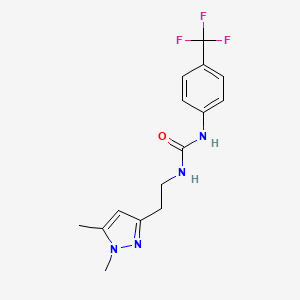
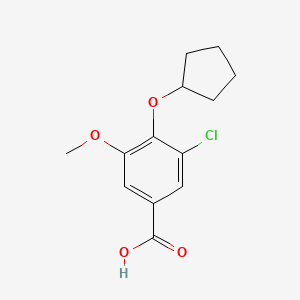
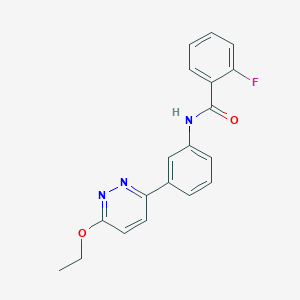

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)


![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)
